molecular formula C8H7F3O3 B2791304 2-Methoxy-4-(trifluoromethoxy)phenol CAS No. 166312-49-8

2-Methoxy-4-(trifluoromethoxy)phenol

Cat. No. B2791304
CAS RN: 166312-49-8
M. Wt: 208.136
InChI Key: NEBBFLBBLLBVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-4-(trifluoromethoxy)phenol” is an organic chemical compound with the molecular formula C8H7F3O3 . It has a molecular weight of 208.14 .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-(trifluoromethoxy)phenol” consists of a phenol group with methoxy and trifluoromethoxy substituents . The exact 3D structure can be computed using specialized software .


Physical And Chemical Properties Analysis

“2-Methoxy-4-(trifluoromethoxy)phenol” is a solid substance . It has a molecular weight of 208.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Safety and Hazards

“2-Methoxy-4-(trifluoromethoxy)phenol” is considered hazardous. It has been associated with skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use protective measures when handling this compound .

properties

IUPAC Name

2-methoxy-4-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-13-7-4-5(2-3-6(7)12)14-8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBBFLBBLLBVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethoxy)phenol

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-4-(trifluoromethoxy)benzaldehyde (1.0 g, 4.542 mmol) in dichloromethane (15 mL) was added m-chloroperoxybenzoic acid (2.04 g, 9.08 mmol). The resulting clear solution was stirred for 16 hours at room temperature. A white precipitate had formed and this was filtered off. The filtrate was evaporated to a white solid, which was diluted with ethyl acetate (25 mL) and washed with saturated aqueous sodium bicarbonate. The organic layer was dried over sodium sulphate, and evaporated to a white solid. This solid was redissolved in methanol (15 mL), and treated with triethylamine (2 mL, 10 mmol). After stirring for two hours, the solvents were evaporated. The residue was taken up in ethyl acetate (25 mL), and washed with 1N citric acid solution (20 mL) and brine (20 mL) dried over sodium sulphate, and evaporated to an oil. This crude material was then purified by eluting through a short pad of silica with dichloromethane, which afforded the title compound as a clear oil (650 mg, 57%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
57%

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